molecular formula C6H5N3S B11766362 2-Methylthiazolo[4,5-b]pyrazine

2-Methylthiazolo[4,5-b]pyrazine

Cat. No.: B11766362
M. Wt: 151.19 g/mol
InChI Key: JQZGNIIKYRMWLF-UHFFFAOYSA-N
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Description

2-Methylthiazolo[4,5-b]pyrazine is a heterocyclic compound that features a fused ring structure comprising pyrazine and thiazole

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylthiazolo[4,5-b]pyrazine typically involves the Knoevenagel condensation reaction. This reaction is an olefin-forming reaction from active methyl/methylene-containing compounds and aldehydes in the presence of weak amine bases . For instance, 2-amino-3,5-dibromopyrazine can be acetylated using acetyl chloride in the presence of 4-dimethylaminopyridine (DMAP) in acetonitrile .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Knoevenagel condensation method provides a foundational approach that can be scaled up for industrial applications.

Mechanism of Action

The mechanism by which 2-Methylthiazolo[4,5-b]pyrazine exerts its effects is primarily through its interaction with molecular targets in biological systems. The compound’s electron-deficient nature allows it to participate in various biochemical pathways, influencing cellular processes .

Properties

IUPAC Name

2-methyl-[1,3]thiazolo[4,5-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S/c1-4-9-5-6(10-4)8-3-2-7-5/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZGNIIKYRMWLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=CN=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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